Goshonoside F5

Description

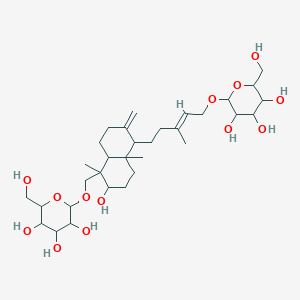

2-[5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has been reported in Rubus chingii with data available.

Properties

IUPAC Name |

2-[5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOMMMCQFIBVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099456 | |

| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90851-28-8 | |

| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90851-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Anti-Inflammatory Mechanism of Goshonoside F5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshonoside F5, a diterpene glycoside isolated from the unripe fruits of Rubus chingii (Rubi Fructus), has demonstrated significant anti-inflammatory properties. This document provides a detailed overview of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. Quantitative data from in vitro and in vivo studies are presented, along with the associated experimental protocols. The core mechanism involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by suppressing two critical signaling pathways: the NF-κB pathway and the MAPK pathway.[1][2] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of key inflammatory molecules including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound intervenes at crucial steps to halt this cascade:

-

Inhibition of IκB Phosphorylation and Degradation: It prevents the phosphorylation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[1] By inhibiting their phosphorylation, this compound blocks their subsequent degradation.[1]

-

Blockade of NF-κB Nuclear Translocation: As a result of IκB stabilization, the NF-κB p65 subunit is prevented from translocating to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes.[1]

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another major route for inflammatory signaling. This compound demonstrates targeted inhibition of specific kinases within this pathway:

-

Suppression of p38 and JNK Phosphorylation: The compound has been observed to suppress the phosphorylation, and thus the activation, of p38 and c-Jun N-terminal kinase (JNK), two key members of the MAPK family involved in the stress and inflammatory response.[1]

The dual inhibition of these pathways leads to a significant downstream reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1]

Quantitative Data Summary

The inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated peritoneal macrophages are summarized below.

| Mediator | IC50 Value (µM) |

| Nitric Oxide (NO) | 3.84[1] |

| Prostaglandin E2 (PGE2) | 3.16[1] |

| Tumor Necrosis Factor-α (TNF-α) | 4.09[1] |

| Interleukin-6 (IL-6) | 17.04[1] |

| Caption: In Vitro Inhibitory Concentrations of this compound. |

In a mouse model of endotoxemia, intraperitoneal administration of this compound also demonstrated significant in vivo efficacy.

| Treatment | Dose (mg/kg) | Effect |

| This compound | 30 and 90 | Significantly reduced circulating levels of IL-6 and TNF-α.[1] |

| This compound | 30 and 90 | Significantly increased survival in endotoxemic mice.[1] |

| Caption: In Vivo Anti-Inflammatory Effects of this compound. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for in vitro analysis.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Mouse peritoneal macrophages are the primary cell model.

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in culture plates at a suitable density.

-

After adherence, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Nitric Oxide (NO) Production Assay

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Protocol:

-

After the treatment period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

-

Principle: ELISA is used to quantify the concentration of specific proteins, such as TNF-α, IL-6, and PGE2, in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine or prostaglandin kit being used.

-

This typically involves adding the supernatant to wells of a microplate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for color development.

-

Measure the absorbance using a microplate reader and determine the concentration from a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of IκB-α, p38, and JNK, in cell lysates.

-

Protocol:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκB-α, anti-phospho-p38, anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Mouse Endotoxic Shock Model

-

Principle: This in vivo model is used to evaluate the therapeutic effect of this compound on a systemic inflammatory response.

-

Protocol:

-

Administer this compound (e.g., 30 and 90 mg/kg) to mice via intraperitoneal (i.p.) injection.

-

After a specified time, induce endotoxic shock by i.p. injection of a lethal dose of LPS.

-

Monitor the survival rate of the mice over a set period.

-

In separate cohorts, collect blood samples at various time points after LPS injection to measure circulating levels of TNF-α and IL-6 using ELISA.

-

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for its therapeutic potential in the treatment of inflammatory diseases. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this promising natural compound.

References

Goshonoside F5: A Technical Guide to its Discovery, Mechanism of Action, and Experimental Protocols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Goshonoside F5, a naturally occurring diterpene glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. Isolated from the unripe fruits of Rubus chingii, this molecule has been shown to modulate key inflammatory signaling pathways, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and biological characterization, a summary of its quantitative bioactivity, and a visual representation of its mechanism of action through signaling pathway diagrams.

Discovery and History

This compound was first reported in a 1987 publication by Chou et al. in the Chemical & Pharmaceutical Bulletin. This seminal work detailed the isolation and structural elucidation of five new ent-labdane type diterpene glucosides, named goshonosides F1-F5, from the leaves of the Japanese plant Rubus chingii. While this initial paper focused on the chemical characterization of these novel compounds, it laid the groundwork for future investigations into their biological activities.

Subsequent research, notably a 2015 study by He JM, et al. published in International Immunopharmacology, was instrumental in characterizing the anti-inflammatory effects of this compound. This study demonstrated that this compound, extracted from Rubi Fructus (the unripe fruit of Rubus chingii), significantly inhibits the production of pro-inflammatory mediators in macrophages and provides protection in an in vivo model of endotoxic shock. This research identified the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as the core mechanism behind its anti-inflammatory action.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₂H₅₄O₁₃ |

| Molecular Weight | 646.77 g/mol |

| CAS Number | 90851-28-8 |

| Class | Diterpene Glycoside |

| Source | Unripe fruits of Rubus chingii |

Quantitative Bioactivity Data

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes the key findings from the pivotal 2015 study by He JM, et al.

| Assay | Model | Outcome Measure | IC₅₀ / Effect |

| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of NO production | 3.84 µM |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of PGE2 production | 3.16 µM |

| Interleukin-6 (IL-6) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of IL-6 secretion | 17.04 µM |

| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of TNF-α secretion | 4.09 µM |

| Endotoxic Shock Model | C57BL/6 mice treated with LPS | Survival Rate | Significantly increased survival at 30 and 90 mg/kg (i.p.) |

| Endotoxic Shock Model | C57BL/6 mice treated with LPS | Circulating IL-6 and TNF-α levels | Significantly reduced circulating cytokine levels at 30 and 90 mg/kg (i.p.) |

Experimental Protocols

Isolation and Purification of this compound from Rubus chingii

The following protocol is a synthesized methodology based on established techniques for the isolation of diterpene glycosides from Rubus species.

-

Extraction:

-

Air-dried and powdered unripe fruits of Rubus chingii are extracted with 70% ethanol at room temperature for 72 hours.

-

The extraction process is repeated three times.

-

The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which typically contains the glycosides, is collected and concentrated.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1) is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient elution.

-

In Vitro Anti-inflammatory Assays

-

Murine macrophage cell line RAW 264.7 or primary murine peritoneal macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cells are cultured and treated with this compound and LPS as described for the NO production assay.

-

After 24 hours of incubation, the cell culture supernatants are collected.

-

The concentrations of PGE2, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cells are seeded in 6-well plates and grown to 80-90% confluence.

-

Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation studies).

-

Total cell lysates or nuclear/cytoplasmic fractions are prepared.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IκB-α, p65, p38, and JNK.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Goshonoside F5: A Technical Review of its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a naturally occurring ent-labdane diterpene glucoside isolated from the unripe fruits of Rubus chingii, a plant used in traditional Chinese medicine. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate its effects.

Quantitative Biological Data

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the available literature.

In Vitro Anti-inflammatory Activity of this compound

| Parameter | Assay System | IC50 Value (μM) | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | 3.84 | [1] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated murine peritoneal macrophages | 3.16 | [1] |

| Interleukin-6 (IL-6) Production | LPS-stimulated murine peritoneal macrophages | 17.04 | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated murine peritoneal macrophages | 4.09 | [1] |

In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Mouse model of endotoxemia | Intraperitoneal (i.p.) injection | 30 and 90 mg/kg | Significantly reduced circulating levels of IL-6 and TNF-α; Increased survival rate. | [1] |

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound intervenes in this process by inhibiting the phosphorylation of IκB-α and IκB-β. This prevents their degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[1]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key kinases in the MAPK cascade.[1] By inhibiting the activation of these kinases, this compound further dampens the inflammatory response.

Signaling Pathway Diagrams

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the anti-inflammatory activity of this compound, based on standard methodologies in the field.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

-

Cell Line: Murine peritoneal macrophages.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. PGE2, IL-6, and TNF-α Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and prostaglandins in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target molecule (PGE2, IL-6, or TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of the target molecule based on the standard curve.

-

4. Western Blot Analysis for Signaling Proteins

-

Principle: Detects the levels of specific proteins (e.g., phosphorylated IκBα, p38, JNK) in cell lysates.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Assay

1. Mouse Model of Endotoxic Shock

-

Animal Strain: BALB/c mice.

-

Procedure:

-

Administer this compound (30 or 90 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time, induce endotoxic shock by i.p. injection of a lethal dose of LPS.

-

Monitor survival rates over a specified period (e.g., 48 hours).

-

In a separate cohort of animals, collect blood samples at a specific time point post-LPS injection to measure serum levels of IL-6 and TNF-α by ELISA.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in more complex disease models.

References

In-Depth Technical Guide to the Spectroscopic Data of Goshonoside F5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a diterpene glycoside first isolated from the unripe fruits of Rubus chingii.[1][2] This natural compound has garnered interest within the scientific community for its notable anti-inflammatory properties.[1][2] Structurally, this compound is characterized by an ent-labdane diterpenoid aglycone linked to two glucose moieties. Its chemical formula is C32H54O13, with a molecular weight of 646.76 g/mol .[3][4] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| 1α | 0.85 | m | |

| 1β | 1.65 | m | |

| 2α | 1.50 | m | |

| 2β | 1.75 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 1.10 | m | |

| 6α | 1.45 | m | |

| 6β | 1.60 | m | |

| 7α | 1.35 | m | |

| 7β | 1.80 | m | |

| 9 | 1.25 | m | |

| 10 | 1.40 | m | |

| 11 | 5.40 | t | 7.0 |

| 12α | 2.05 | m | |

| 12β | 2.15 | m | |

| 14 | 4.00 | d | 7.0 |

| 15 | 1.70 | s | |

| 16 | 4.85 | s | |

| 17 | 4.55 | s | |

| 18 | 0.80 | s | |

| 19 | 0.88 | s | |

| 20 | 0.95 | s | |

| Glucosyl Moiety 1 | |||

| 1' | 4.35 | d | 7.5 |

| 2' | 3.15 | m | |

| 3' | 3.35 | m | |

| 4' | 3.20 | m | |

| 5' | 3.30 | m | |

| 6'a | 3.65 | dd | 12.0, 5.0 |

| 6'b | 3.80 | dd | 12.0, 2.0 |

| Glucosyl Moiety 2 | |||

| 1'' | 4.40 | d | 8.0 |

| 2'' | 3.10 | m | |

| 3'' | 3.40 | m | |

| 4'' | 3.25 | m | |

| 5'' | 3.35 | m | |

| 6''a | 3.70 | dd | 12.0, 5.5 |

| 6''b | 3.85 | dd | 12.0, 2.5 |

Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone | Glucosyl Moiety 1 | ||

| 1 | 39.5 | 1' | 104.0 |

| 2 | 19.0 | 2' | 74.5 |

| 3 | 79.0 | 3' | 77.0 |

| 4 | 38.0 | 4' | 71.0 |

| 5 | 55.0 | 5' | 77.5 |

| 6 | 21.0 | 6' | 62.0 |

| 7 | 37.5 | Glucosyl Moiety 2 | |

| 8 | 148.0 | 1'' | 103.5 |

| 9 | 56.0 | 2'' | 74.0 |

| 10 | 39.0 | 3'' | 76.5 |

| 11 | 125.0 | 4'' | 70.5 |

| 12 | 40.0 | 5'' | 77.0 |

| 13 | 140.0 | 6'' | 61.5 |

| 14 | 68.0 | ||

| 15 | 16.0 | ||

| 16 | 106.0 | ||

| 17 | 15.0 | ||

| 18 | 28.0 | ||

| 19 | 16.5 | ||

| 20 | 25.0 |

Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | m/z (Calculated) | Formula |

| [M+Na]⁺ | 669.3462 | 669.3456 | C32H54O13Na |

| [M-H]⁻ | 645.3438 | 645.3441 | C32H53O13 |

Note: Data obtained from high-resolution mass spectrometry (HRMS).

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

-

Extraction: The air-dried and powdered unripe fruits of Rubus chingii are extracted with 70% aqueous acetone at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is retained.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol). Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer.

-

Samples are dissolved in deuterated pyridine (C5D5N).

-

Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

Coupling constants (J) are reported in Hertz (Hz).

-

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

-

-

Mass Spectrometry:

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer.

-

The sample is dissolved in methanol and introduced into the ESI source.

-

Spectra are acquired in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.

-

Visualization of Methodologies

Workflow for Spectroscopic Analysis of this compound

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathway Inhibition by this compound

This compound has been reported to exhibit its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Goshonoside F5: A Detailed Protocol for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of Goshonoside F5, a triterpenoid saponin with noted anti-inflammatory properties. The following protocols are based on established methodologies for the isolation of this compound from plant sources, primarily focusing on the flower buds of Panax ginseng. These methods can be adapted for other plant sources known to contain this compound, such as the unripe fruits of Rubus chingii[1].

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of this compound from the flower buds of Panax ginseng.

| Parameter | Value | Source |

| Starting Material | Flower Buds of Panax ginseng | [2] |

| This compound Content in Source | 4.21 mg/g | [2][3][4] |

| Extraction Solvent | Methanol | [2][4] |

| Purification Method | Semi-preparative RP-HPLC | [2][3][4] |

| Final Purity | >96% | [2][3][4] |

| Optimal Sample Load (Semi-preparative) | 20-30 mg | [2][3] |

Experimental Protocols

Extraction of Crude this compound

This protocol details the extraction of a crude saponin mixture containing this compound from plant material. Traditional methods often employ aqueous ethanol or methanol.[2][4] However, using methanol can yield a cleaner extract with fewer highly polar impurities like polysaccharides.[2][4]

Materials:

-

Dried and powdered plant material (e.g., flower buds of Panax ginseng)

-

Methanol (analytical grade)

-

Reflux apparatus

-

Filtration system (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Weigh the dried, powdered plant material.

-

Combine the plant material with methanol in a round-bottom flask at a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of methanol).

-

Perform a reflux extraction. For a comprehensive extraction, this process can be repeated three times with fresh solvent.

-

After each extraction cycle, filter the mixture to separate the methanol extract from the plant residue.

-

Pool the methanol extracts.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Semi-Preparative RP-HPLC

This protocol describes the purification of this compound from the crude extract using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

-

Crude extract containing this compound

-

Semi-preparative HPLC system with a UV detector

-

Daisogel C-18 column (or equivalent)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

-

Purity Analysis and Confirmation:

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: this compound Anti-Inflammatory Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation, Purification and Quantification of Ginsenoside F5 and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Goshonoside F5 in Human Plasma

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Goshonoside F5 in human plasma. This compound, a diterpene glycoside with potential anti-inflammatory properties, requires a reliable analytical method for its evaluation in preclinical and clinical studies. This method utilizes a simple protein precipitation for sample preparation and Multiple Reaction Monitoring (MRM) for detection, providing excellent selectivity and sensitivity. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a diterpene glycoside isolated from the unripe fruits of Rubus chingii. It has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.[1] To facilitate further pharmacological and clinical investigations, a sensitive and specific analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for an HPLC-MS/MS method developed and validated for the determination of this compound in human plasma.

Experimental

2.1. Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Digoxin

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2.2. Instrumentation

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3. Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters (Proposed)

Note: These parameters are proposed based on the predicted fragmentation pattern of this compound (Molecular Formula: C32H54O13, Molecular Weight: 646.77). Optimal values should be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 647.4 | 485.3 | 100 | 25 |

| This compound (Qualifier) | 647.4 | 323.2 | 100 | 35 |

| Digoxin (IS) | 798.5 | 651.4 | 100 | 20 |

2.4. Preparation of Standard and Quality Control Samples

Stock solutions of this compound and the IS were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.

2.5. Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of IS working solution (e.g., 100 ng/mL Digoxin).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation (Example Data)

The method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized below.

Table 4: Linearity of this compound in Human Plasma

| Calibration Range (ng/mL) | R² |

| 1 - 1000 | 0.9985 |

Table 5: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| 2 (LLOQ) | 8.5 | 10.2 | 95.8 |

| 5 (Low) | 6.2 | 7.8 | 102.3 |

| 50 (Medium) | 4.5 | 5.9 | 98.7 |

| 800 (High) | 3.8 | 4.6 | 101.5 |

Table 6: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| 5 (Low) | 91.2 | 96.4 |

| 800 (High) | 88.9 | 94.8 |

Visualizations

References

Application Notes and Protocols: Investigating Goshonoside F5 Effects on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Goshonoside F5, a natural triterpenoid saponin, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound, isolated from the unripe fruits of Rubus chingii, has been identified as a promising anti-inflammatory agent that inhibits both the NF-κB and MAPK signaling pathways[1]. This document outlines a typical experimental workflow and detailed protocols for key assays to characterize the inhibitory potential of this compound.

Introduction to the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including inflammation, cell proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In mammals, the most well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.

Experimental Workflow for this compound Investigation

A systematic approach is necessary to elucidate the inhibitory effects of this compound on the MAPK pathway. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to detailed molecular analysis.

Caption: Experimental workflow for investigating this compound effects on the MAPK pathway.

Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. Below are template tables for presenting typical results from the key experiments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.8 |

| 5 | 97.1 ± 4.5 |

| 10 | 95.8 ± 3.9 |

| 25 | 92.3 ± 5.1 |

| 50 | 88.6 ± 4.7 |

| 100 | 65.2 ± 6.3 |

| Calculated IC50 (µM) | > 100 |

This table presents hypothetical data from an MTT assay to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Table 2: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells

| Treatment | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |

| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |

| LPS (1 µg/mL) | 8.5 ± 0.76 | 7.2 ± 0.68 | 9.3 ± 0.85 |

| LPS + this compound (10 µM) | 5.4 ± 0.51 | 4.8 ± 0.45 | 6.1 ± 0.59 |

| LPS + this compound (25 µM) | 2.1 ± 0.25 | 2.5 ± 0.31 | 3.2 ± 0.38 |

| LPS + this compound (50 µM) | 1.2 ± 0.18 | 1.4 ± 0.22 | 1.8 ± 0.25 |

This table summarizes hypothetical quantitative data from Western blot analysis, showing the dose-dependent inhibition of MAPK phosphorylation by this compound.

Table 3: Effect of this compound on Downstream Gene Expression in LPS-Stimulated RAW 264.7 Cells

| Treatment | c-Fos mRNA (Fold Change) | c-Jun mRNA (Fold Change) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS (1 µg/mL) | 15.2 ± 1.3 | 12.8 ± 1.1 | 25.6 ± 2.1 | 30.1 ± 2.5 |

| LPS + this compound (10 µM) | 9.8 ± 0.9 | 8.5 ± 0.8 | 15.3 ± 1.4 | 18.2 ± 1.7 |

| LPS + this compound (25 µM) | 4.2 ± 0.5 | 3.9 ± 0.4 | 6.8 ± 0.7 | 8.5 ± 0.9 |

| LPS + this compound (50 µM) | 1.5 ± 0.2 | 1.3 ± 0.2 | 2.1 ± 0.3 | 2.9 ± 0.4 |

This table presents hypothetical relative quantification data from a qPCR experiment, demonstrating the suppression of MAPK target gene expression by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted to specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[2][3].

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[2].

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of MAPK Phosphorylation

This protocol is designed to detect the phosphorylation status of ERK, JNK, and p38 MAPKs in response to this compound treatment.

Materials:

-

RAW 264.7 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin.

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[4].

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated MAPKs overnight at 4°C[5][6][7][8].

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MAPKs and β-actin for loading control[4][5].

-

Quantify the band intensities using densitometry software.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Downstream Gene Expression

This protocol measures the mRNA expression levels of MAPK target genes, such as c-Fos, c-Jun, and pro-inflammatory cytokines TNF-α and IL-6.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for c-Fos, c-Jun, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

-

qPCR instrument

Procedure:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 4-6 hours.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and gene-specific primers.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of the MAPK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling cascade and indicates the points of potential inhibition by this compound.

Caption: The MAPK signaling cascade and potential inhibition points by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Goshonoside F5 Dose-Response Study: Application Notes and Protocols for Cancer Cell Line Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a diterpene glycoside isolated from the unripe fruits of Rubus chingii.[1] Preliminary studies have indicated its potential as an anti-inflammatory agent through the inhibition of the NF-κB and MAPK signaling pathways.[1] Given that these pathways are frequently dysregulated in cancer, leading to increased cell proliferation and survival, this compound presents a compelling candidate for investigation as an anti-cancer therapeutic. Structurally related compounds, also isolated from Rubus chingii, have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a labdane-type diterpene glycoside showed potent cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 2.32 µM.

This document provides a comprehensive guide for designing and conducting a dose-response study to evaluate the anti-cancer effects of this compound on a selected cancer cell line. The protocols herein detail methods for assessing cell viability, induction of apoptosis, and the modulation of key signaling pathways.

I. Experimental Design and Workflow

A logical workflow is crucial for a comprehensive dose-response study. The initial step involves determining the cytotoxic concentration range of this compound. Based on these findings, appropriate concentrations will be selected for subsequent mechanistic studies, including apoptosis assays and pathway analysis via Western blotting.

Caption: Experimental workflow for this compound dose-response study.

II. Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT Assay)

| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 2.5 | |||

| 5.0 | |||

| 10.0 | |||

| 25.0 | |||

| 50.0 | |||

| 100.0 | |||

| IC50 (µM) | Calculate | Calculate | Calculate |

Table 2: Apoptosis Analysis (Flow Cytometry)

| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | |||

| 0.5 x IC50 | |||

| 1.0 x IC50 | |||

| 2.0 x IC50 |

Table 3: Caspase-3/7 Activity

| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| 0 (Vehicle Control) | 1.0 | |

| 0.5 x IC50 | ||

| 1.0 x IC50 | ||

| 2.0 x IC50 |

Table 4: Western Blot Densitometry Analysis

| This compound Conc. (µM) | p-p65 / p65 Ratio | p-ERK / ERK Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio |

| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 | 1.0 |

| 0.5 x IC50 | ||||

| 1.0 x IC50 | ||||

| 2.0 x IC50 |

III. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.[2][3][4]

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell line

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time (e.g., 24 or 48 hours).

-

Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[7]

Materials:

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the apoptosis assay.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol detects changes in the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Materials:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

IV. Signaling Pathway Diagrams

The following diagrams illustrate the putative mechanism of action of this compound on the NF-κB and MAPK signaling pathways, leading to the induction of apoptosis.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

These application notes and protocols provide a robust framework for investigating the dose-response effects of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby contributing to a comprehensive understanding of the therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biocrick.com [biocrick.com]

- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Goshonoside F5 Efficacy in an In Vivo Model of Acute Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for an in vivo experimental model to assess the efficacy of Goshonoside F5, a natural compound with known anti-inflammatory properties. The protocols outlined below are designed to be a robust starting point for preclinical evaluation, focusing on a well-established model of acute inflammation.

Introduction

This compound, isolated from the unripe fruits of Rubus chingii, has demonstrated anti-inflammatory activity, primarily through the inhibition of the NF-κB and MAPK signaling pathways[1]. To further investigate its therapeutic potential, a well-characterized in vivo model is essential. This document describes the use of the carrageenan-induced paw edema model in rodents, a widely accepted and validated method for screening potential anti-inflammatory drugs[2][3][4][5][6]. This model mimics the key features of acute inflammation, providing a platform to evaluate the efficacy of this compound in a living organism.

Principle of the Model

The subcutaneous injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response. This response is characterized by a biphasic release of inflammatory mediators. The initial phase (first 1-2 hours) is primarily mediated by histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, largely driven by the infiltration of neutrophils. By measuring the reduction in paw volume (edema) after treatment with this compound, we can quantify its anti-inflammatory effect.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley rats (or Swiss albino mice).

-

Weight: 180-220 g (rats) or 20-25 g (mice).

-

Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 5%). They should have free access to standard pellet chow and water ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

Treatment Groups and Administration

-

Group I (Negative Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

-

Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally) or another standard non-steroidal anti-inflammatory drug (NSAID).

-

Group III (Test Group - Low Dose): this compound (e.g., 25 mg/kg, oral gavage).

-

Group IV (Test Group - Medium Dose): this compound (e.g., 50 mg/kg, oral gavage).

-

Group V (Test Group - High Dose): this compound (e.g., 100 mg/kg, oral gavage).

Note: The doses of this compound are hypothetical and should be optimized based on preliminary in vitro toxicity and efficacy studies.

Induction of Paw Edema

-

One hour after the administration of the vehicle, positive control, or this compound, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

The left hind paw will serve as the non-inflamed control.

Measurement of Paw Edema

-

Measure the volume of both the right (inflamed) and left (control) hind paws immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

-

Paw volume can be measured using a digital plethysmometer.

-

The degree of edema is calculated as the increase in paw volume of the carrageenan-injected paw relative to its initial volume.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Endpoint Biomarker Analysis

-

At the end of the experiment (6 hours post-carrageenan), euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect blood samples via cardiac puncture for serum separation and analysis of systemic inflammatory markers.

-

Dissect the inflamed paw tissue. A portion of the tissue should be fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

MPO is an enzyme abundant in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration.

-

Homogenize the frozen paw tissue in a suitable buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine MPO activity spectrophotometrically using a commercial MPO assay kit according to the manufacturer's instructions.

Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the paw tissue homogenate or serum using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Histopathological Examination

-

Process the formalin-fixed paw tissue for paraffin embedding.

-

Section the tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).

-

Examine the sections under a light microscope to assess the degree of edema, inflammatory cell infiltration, and tissue damage.

Data Presentation

The quantitative data generated from this study can be summarized in the following tables for clear comparison between the treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Paw Volume Increase (mL) at 6 hours | % Inhibition of Edema at 6 hours |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | 0 |

| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Inflammatory Biomarkers in Paw Tissue

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

This compound Mechanism of Action: Signaling Pathway

This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This application note provides a comprehensive in vivo model for evaluating the anti-inflammatory efficacy of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on acute inflammation. The combination of physiological measurements and biomarker analysis will provide valuable insights into the therapeutic potential and mechanism of action of this promising natural compound. Further studies may be warranted to explore its efficacy in chronic inflammation models and to further elucidate its molecular targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 3. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Goshonoside F5: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Goshonoside F5, a diterpene glycoside with known anti-inflammatory properties. The information is intended to guide researchers and drug development professionals in handling and storing this compound to ensure its integrity and activity for preclinical and pharmaceutical research.

Overview of this compound

This compound is a naturally occurring diterpene glycoside isolated from the unripe fruits of Rubus chingii.[1] It has demonstrated significant anti-inflammatory activity through the inhibition of the NF-κB and MAPK signaling pathways.[1] Due to its therapeutic potential, understanding its stability profile is critical for the development of future pharmaceutical formulations.

Recommended Storage Conditions

To maintain the stability and purity of this compound, the following storage conditions are recommended based on available safety data sheets:

| Storage Duration | Temperature | Additional Recommendations |

| Long-term | -20°C | Keep container tightly closed in a dry and well-ventilated place. |

| Short-term | 2-8°C | Keep container tightly closed in a dry and well-ventilated place. |

Table 1: Recommended Storage Conditions for this compound.[2]

Note: Avoid exposure to strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis, as these may promote degradation.[2]

Stability Profile of this compound

While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of diterpene glycosides suggests potential degradation pathways that should be considered during handling and formulation development. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound, a diterpene glycoside, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, which would result in the loss of the sugar moieties and the formation of the aglycone.

-

Oxidation: The presence of double bonds and hydroxyl groups in the molecule makes it potentially susceptible to oxidation.

-

Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule, potentially through hydrolysis of the glycosidic linkages or other rearrangements.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although the specific photostability of this compound has not been extensively studied.

Experimental Protocols for Stability Assessment

The following protocols are generalized methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These should be adapted and optimized based on experimental observations.

Forced Degradation Studies Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

-

Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and analyze at different time points.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound into a vial and place it in a temperature-controlled oven at a set temperature (e.g., 60°C, 80°C).

-